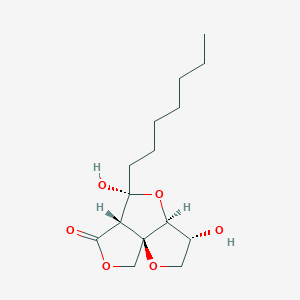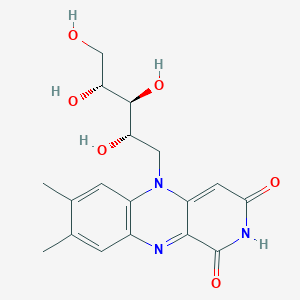
Dehydrobatzelladine C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrobatzelladine C is a natural product found in Monanchora arbuscula and Monanchora unguiculata with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Dehydrobatzelladine C, a complex molecule, has garnered attention in the field of synthetic organic chemistry. Researchers have explored various synthetic pathways to access this compound, recognizing its potential utility in further chemical transformations and biological studies. Collins et al. (2004) achieved the first total synthesis of dehydrobatzelladine C, marking a significant advancement in the field. This synthesis involved the oxidation of tethered Biginelli adducts, highlighting the compound's intricate chemical nature and the sophistication required in its synthesis process (Collins et al., 2004). Subsequently, Economou et al. (2018) further expanded on synthetic methodologies by employing a convergent strategy that synthesized not only dehydrobatzelladine C but also other batzelladine alkaloids. This approach underscored the compound's central role in the broader study of polycyclic guanidinium alkaloids (Economou et al., 2018).
Biological Activities and Applications
The biological activities of dehydrobatzelladine C have also been a focal point of research. Hua et al. (2007) isolated dehydrobatzelladine C along with other batzelladine alkaloids from the Jamaican sponge Monanchora unguifera and tested their activities against various targets including cancer cell lines, protozoa, HIV-1, and AIDS opportunistic infectious pathogens. This study provided a comprehensive look at the biological activities associated with dehydrobatzelladine C and related compounds, opening the door for potential therapeutic applications (Hua et al., 2007).
Chemotaxonomic Implications
Dehydrobatzelladine C has also been of interest in chemotaxonomic studies. Braekman et al. (2000) noted the isolation of dehydrobatzelladine C from marine sponges of the genus Monanchora. The presence of this compound in specific marine organisms has implications for the understanding of chemical ecology and the chemotaxonomic relationships among marine species. This aspect of research underscores the compound's relevance not only in chemistry and medicine but also in marine biology and ecology (Braekman et al., 2000).
Propiedades
Nombre del producto |
Dehydrobatzelladine C |
|---|---|
Fórmula molecular |
C27H46N6O2 |
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
4-(diaminomethylideneamino)butyl (1R,10S)-10-heptyl-6-pentyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-4,6,8-triene-5-carboxylate |
InChI |
InChI=1S/C27H46N6O2/c1-3-5-7-8-10-13-20-19-21-15-16-23-24(25(34)35-18-12-11-17-30-26(28)29)22(14-9-6-4-2)32-27(31-20)33(21)23/h20-21H,3-19H2,1-2H3,(H4,28,29,30)/t20-,21+/m0/s1 |
Clave InChI |
OLMJSUULLUIXMS-LEWJYISDSA-N |
SMILES isomérico |
CCCCCCC[C@H]1C[C@H]2CCC3=C(C(=NC(=N1)N23)CCCCC)C(=O)OCCCCN=C(N)N |
SMILES canónico |
CCCCCCCC1CC2CCC3=C(C(=NC(=N1)N23)CCCCC)C(=O)OCCCCN=C(N)N |
Sinónimos |
dehydrobatzelladine C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















